Imidazolidinetrione, bis(1-methylethyl)-

Description

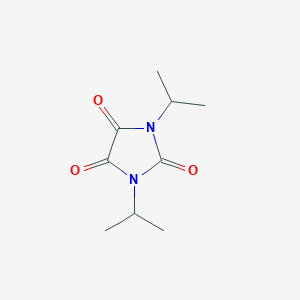

"Imidazolidinetrione, bis(1-methylethyl)-" is a derivative of imidazolidinetrione, a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and three ketone (trione) groups. The "bis(1-methylethyl)" substituents indicate the presence of two isopropyl groups attached to the imidazolidine core. The isopropyl groups likely influence its steric bulk, solubility, and reactivity compared to simpler imidazole or imidazolidine derivatives.

Properties

CAS No. |

3621-68-9 |

|---|---|

Molecular Formula |

C9H14N2O3 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

1,3-di(propan-2-yl)imidazolidine-2,4,5-trione |

InChI |

InChI=1S/C9H14N2O3/c1-5(2)10-7(12)8(13)11(6(3)4)9(10)14/h5-6H,1-4H3 |

InChI Key |

YJOSPGTWCMUJSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C(=O)N(C1=O)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several imidazole and imidazolidine derivatives, which serve as a basis for comparative analysis. Key structural and functional differences are outlined below:

Table 1: Comparative Overview of Imidazole/Imidazolidine Derivatives

Key Comparisons:

Substituent Effects :

- The target compound’s isopropyl groups introduce greater steric hindrance compared to methyl (e.g., 1,5-Dimethyl-1H-Imidazole) or benzyl groups (Imazapyr Acid). This may reduce reactivity in nucleophilic substitutions but enhance thermal stability .

- Ionic derivatives like 1-Butyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide exhibit distinct properties (e.g., ionic conductivity) due to their charged nature, whereas "Imidazolidinetrione, bis(1-methylethyl)-" is likely neutral .

Molecular Weight Trends :

- The target compound’s molecular weight is expected to exceed 250 g/mol (based on isopropyl substituents), placing it between Imazapyr Acid (261.28 g/mol) and Imidazole Related Compound 9 (276.39 g/mol) .

Functional Group Diversity: Unlike Imazapyr Acid (carboxylic acid) or sulfonylimide salts, "Imidazolidinetrione, bis(1-methylethyl)-" lacks ionizable groups, suggesting non-polar behavior in solvents .

Limitations and Knowledge Gaps

The absence of specific data (e.g., spectral characterization, synthetic routes) for "Imidazolidinetrione, bis(1-methylethyl)-" in the evidence limits precise comparisons. Further experimental studies are required to validate its physicochemical properties and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.